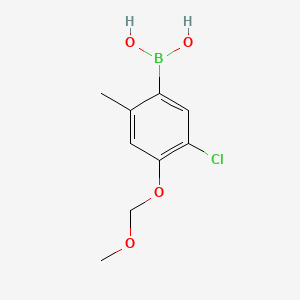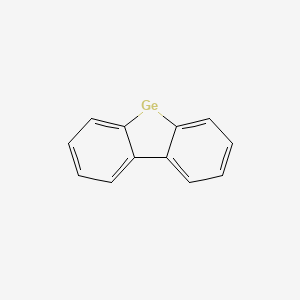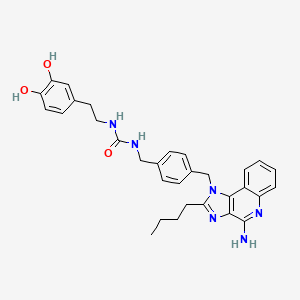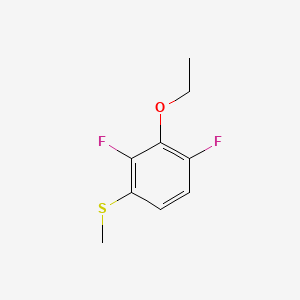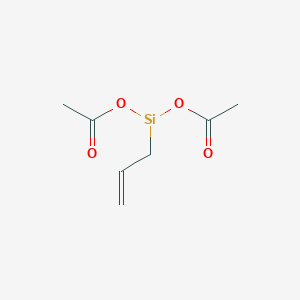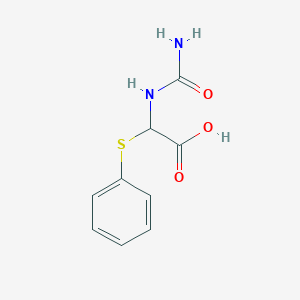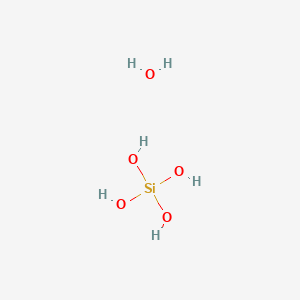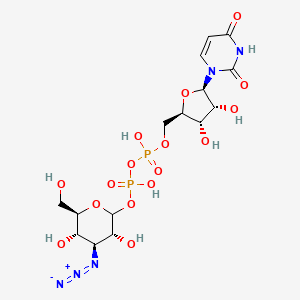
UDP-4-Azido-4-deoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-4-Azido-4-deoxy-D-glucose is a modified sugar nucleotide that plays a significant role in glycobiology. It is a derivative of uridine diphosphate glucose, where the hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group. This modification allows it to be used as a metabolic chemical reporter for studying glycosylation processes and glycan structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UDP-4-Azido-4-deoxy-D-glucose typically involves the following steps:
Starting Material: The process begins with uridine diphosphate glucose.
Azidation: The hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group using azidation reagents under controlled conditions.
Purification: The product is then purified using high-performance liquid chromatography to achieve a purity of at least 90%.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through efficient reaction conditions and purification techniques .
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions:
Azidation Reagents: Sodium azide or other azidation agents.
Reducing Agents: Triphenylphosphine for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Aplicaciones Científicas De Investigación
UDP-4-Azido-4-deoxy-D-glucose is extensively used in scientific research due to its unique properties:
Glycobiology: It is used as a metabolic chemical reporter to study glycosylation processes and glycan structures.
Cancer Research: It helps in visualizing and identifying glycoproteins involved in cancer metastasis.
Immune Response Modulation: It is used to study immune recognition and response mechanisms.
Protein Stability and Cell-Cell Interactions: It aids in understanding the role of glycosylation in protein stability and cell-cell interactions
Mecanismo De Acción
The mechanism of action of UDP-4-Azido-4-deoxy-D-glucose involves its incorporation into glycan structures by endogenous glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, such as click chemistry, enabling the visualization and identification of glycoproteins. This compound targets glycosylation pathways and is incorporated into glycoproteins, facilitating the study of their functions and interactions .
Comparación Con Compuestos Similares
2-Azido-2-deoxy-D-glucose: Another azido-modified sugar used in similar applications.
1-Azido-1-deoxy-beta-D-glucopyranoside: Used in click chemistry and glycosylation studies
Uniqueness: UDP-4-Azido-4-deoxy-D-glucose is unique due to its specific modification at the fourth position of the glucose moiety, which allows for targeted incorporation into glycan structures and subsequent bioorthogonal reactions. This specificity makes it a valuable tool in glycobiology and related research fields .
Propiedades
Fórmula molecular |
C15H23N5O16P2 |
|---|---|
Peso molecular |
591.31 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
Clave InChI |
KGLNOJUOGONQOZ-XRVRZVROSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
